
3-O-(E)-p-Coumaroylbetulin
説明
3-O-(E)-p-Coumaroylbetulin (3-O-CBE) is a natural compound found in the bark of birch trees. It is a phenolic compound belonging to the class of lignans and has been studied extensively in recent years. 3-O-CBE has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 3-O-CBE has been studied for its potential to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.
科学的研究の応用
Anti-HIV Activity : 3-O-(E)-p-Coumaroylbetulin, among other betulinic acid derivatives, has demonstrated moderate anti-HIV activity. This finding suggests potential use in HIV treatment or prevention (Nguyen et al., 2004).
DNA Topoisomerase II Inhibition : This compound is found to inhibit DNA Topoisomerase II, an enzyme targeted for anticancer drug development. Its ability to inhibit Topo II activities indicates its potential as a cancer therapeutic agent (Wada & Tanaka, 2005).
Cytotoxic Properties : Research has identified 3-O-(E)-p-Coumaroylbetulin as having cytotoxic effects against several human cancer cell lines, suggesting its potential in cancer treatment (Hwang et al., 2003).
Breast Cancer Stem Cell Inhibition : This compound is also identified as an inhibitor of breast cancer stem cell formation, suggesting its utility in breast cancer therapy. It disrupts c-Myc protein, a CSC survival factor (Choi et al., 2018).
Moderate Cytotoxicity : Lupane triterpene coumaroyl esters, including 3-O-(E)-p-Coumaroylbetulin, have shown moderate cytotoxicity against human cancer cell lines, which is significant for cancer research (Du et al., 2009).
Anticancer Activity in Breast Cancer Cells : 3-O-(E)-p-Coumaroylbetulin has been found to possess anticancer activity in breast cancer cells and mammosphere. It acts by inducing cell cycle arrest, apoptosis, and inhibiting the Notch signaling pathway (Kushwaha et al., 2020).
Antitumor-Promoting Activity : This compound was isolated from Chaenomeles sinensis KOEHNE and showed antitumor-promoting activity in JB6 mouse epidermal cells (Gao et al., 2003).
作用機序
- Role : These targets likely play a crucial role in modulating cellular processes, but further research is needed to identify them definitively .
- Resulting Changes : Upon binding, it could alter enzymatic activity, signal transduction pathways, or gene expression. Unfortunately, specific details remain elusive .
- Downstream Effects : These effects could lead to changes in cellular homeostasis, inflammation, or oxidative stress. Further studies are necessary to map out these pathways .
- Impact on Bioavailability : These properties collectively affect the compound’s bioavailability and therapeutic efficacy .
- Cellular Effects : These changes could impact cell growth, survival, or differentiation. However, detailed studies are lacking .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O4/c1-25(2)28-16-21-39(24-40)23-22-37(6)29(34(28)39)13-14-31-36(5)19-18-32(35(3,4)30(36)17-20-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-12,15,28-32,34,40-41H,1,13-14,16-24H2,2-7H3/b15-10+/t28-,29+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTQBZHKUPHHSC-LNVBJZNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(E)-p-Coumaroylbetulin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural features of 3-O-(E)-p-Coumaroylbetulin in relation to its antitumor-promoting activity?
A1: Research suggests that the presence of a C-28 carboxyl group in betulinic acid derivatives contributes to greater antitumor-promoting activity compared to betulin, which has a C-28 hydroxymethyl group []. 3-O-(E)-p-Coumaroylbetulin, as a betulinic acid derivative with a C-28 carboxyl group, demonstrated more potent activity in inhibiting tumor promotion in JB6 mouse epidermal cells than betulin []. This highlights the importance of the C-28 carboxyl group for enhancing the compound's activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





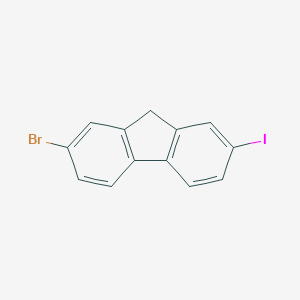
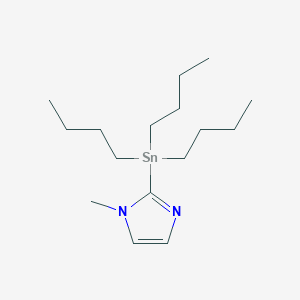
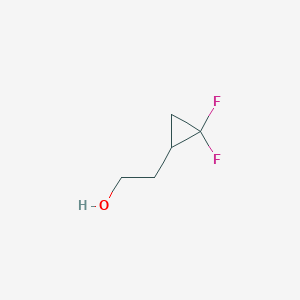
![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
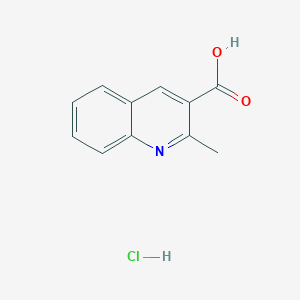
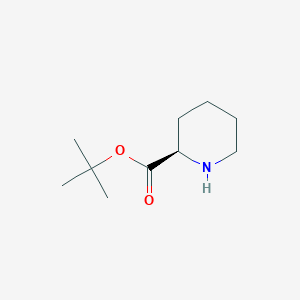

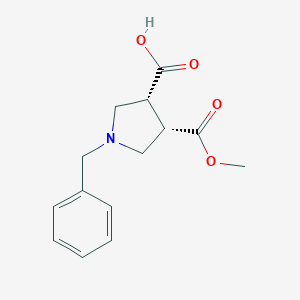
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
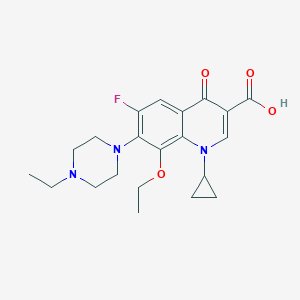

![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)